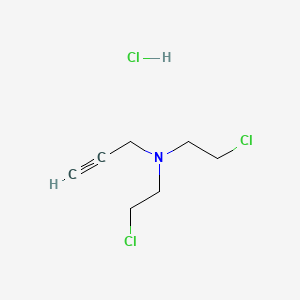
2-Propynylamine,N-bis(2-chloroethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propynylamine,N-bis(2-chloroethyl)-, hydrochloride is a chemical compound that belongs to the class of alkylating agents These compounds are known for their ability to introduce alkyl groups into molecules, which can lead to various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynylamine,N-bis(2-chloroethyl)-, hydrochloride typically involves the reaction of 2-propynylamine with bis(2-chloroethyl)amine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with controlled temperatures and pressures. The use of automated systems for mixing and monitoring the reaction conditions ensures consistency and efficiency in production. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Propynylamine,N-bis(2-chloroethyl)-, hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amine derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-Propynylamine,N-bis(2-chloroethyl)-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce alkyl groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to alkylate DNA and disrupt cell division.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Propynylamine,N-bis(2-chloroethyl)-, hydrochloride involves the alkylation of nucleophilic sites in molecules. This can lead to the formation of covalent bonds with DNA, proteins, and other biomolecules, resulting in the disruption of their normal functions. The compound’s ability to alkylate DNA makes it a potential candidate for anticancer therapy, as it can interfere with cell division and induce cell death.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Another alkylating agent with similar reactivity.
2-Propynylamine hydrochloride: A related compound with a similar structure but different reactivity.
N,N-Bis(2-chloroethyl)amine: A compound with similar alkylating properties.
Uniqueness
2-Propynylamine,N-bis(2-chloroethyl)-, hydrochloride is unique due to its specific structure, which combines the reactivity of both 2-propynylamine and bis(2-chloroethyl)amine. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in various applications.
Propiedades
Número CAS |
923-83-1 |
|---|---|
Fórmula molecular |
C7H12Cl3N |
Peso molecular |
216.5 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11Cl2N.ClH/c1-2-5-10(6-3-8)7-4-9;/h1H,3-7H2;1H |
Clave InChI |
KQLAUNQWBRAIPG-UHFFFAOYSA-N |
SMILES canónico |
C#CCN(CCCl)CCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



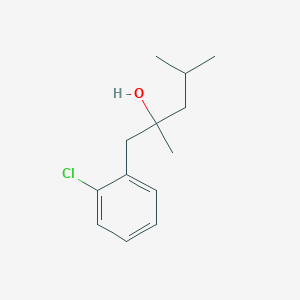
![4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14742398.png)

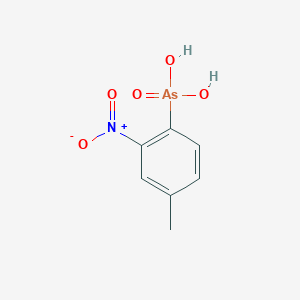
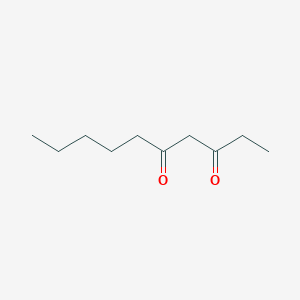
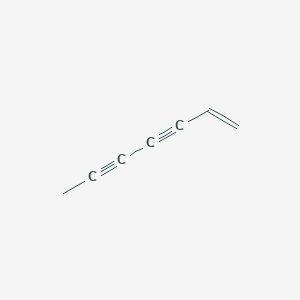

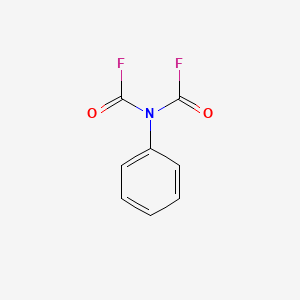
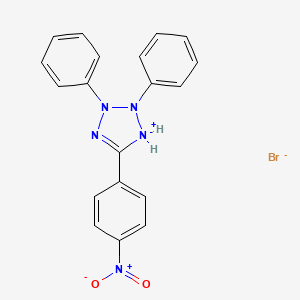
![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)
![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)

![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)
